2,3-Butanedithiol
Overview
Description
2, 3-Butanedithiol, also known as 2, 3-dimercaptobutane or fema 3477, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 2, 3-Butanedithiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 3-butanedithiol is primarily located in the cytoplasm. 2, 3-Butanedithiol has a beefy and meaty taste.
Scientific Research Applications
Microbial 2,3-Butanediol Production:
- 2,3-butanediol (2,3-BD) is a valuable bulk chemical with extensive industrial applications, including the production of synthetic rubber, fumigants, antifreeze agents, fuel additives, and more. Microbial production of 2,3-BD is seen as an efficient and economical alternative to chemical synthesis. Studies have focused on strain improvement, substrate alteration, and process development for optimal production (Ji, Huang, & Ouyang, 2011).
Biotechnological Approaches:
- Various biotechnological strategies are being explored to improve the production of 2,3-BD. This includes employing genetically improved strains for better yield and fermentation conditions. The focus is also on optimizing culture conditions and employing high-producing microbial strains (Yang & Zhang, 2019).
Renewable Fuel and Chemical Production:
- 2,3-BD has been identified as a promising renewable fuel. Its conversion to methyl-ethyl ketone (MEK) makes it an effective liquid fuel additive. It can also be converted to octane for high-quality aviation fuel production. This positions 2,3-BD as a significant contributor to sustainable energy and chemical industries (Harvey, Merriman, & Quintana, 2016).
Downstream Processing:
- The downstream processing of 2,3-BD, especially from biological sources, is crucial for economic viability. Techniques like evaporation, distillation, and membrane filtration are explored for effective recovery and purification (Xiu & Zeng, 2008).
Use in Pharmaceuticals and Other Industries:
- 2,3-BD is utilized in the manufacture of pharmaceuticals, printing inks, and perfumes, among others. Its versatility and utility in various industrial applications highlight its significance as a bulk chemical (Białkowska, 2016).
Microbial Routes to Specific Isomers:
- The focus is also on the microbial production of specific isomers of 2,3-BD, such as (2R,3R)-2,3-butanediol, due to their applications in various industries, including as low freezing point fuels and in drug synthesis (Xie et al., 2017).
Impact in the Rhizosphere:
- The volatile compound 2,3-butanediol, produced by some rhizobacteria, plays a role in plant defense and impacts bacterial growth in the rhizosphere. This underlines the ecological significance of 2,3-BD in plant-microbe interactions (Yi et al., 2016).
Stereospecific Production for Fine Chemicals:
- The production of stereospecific 2,3-BD isomers is crucial for their use in fine chemicals and pharmaceuticals. Research is focused on improving biosynthetic capabilities for different stere
Safety and Hazards
2,3-Butanedithiol is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also a flammable liquid and vapor . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
2,3-Butanedithiol, also known as 2,3-Dimercaptobutane , is a chemical compound with the formula CH3CH(SH)CH(SH)CH3
Mode of Action
It is known that dithiols, such as this compound, can interact with various biological molecules through their sulfhydryl (-sh) groups .
Biochemical Pathways
It’s worth noting that 2,3-butanediol, a similar compound, has been studied extensively and is known to be involved in various metabolic pathways in microorganisms .
Pharmacokinetics
It is known that the compound has a molecular weight of 12225 and a boiling point of 86-87 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
It is known that the compound should be stored in a cool place, away from light, in a well-ventilated, dry area, and in a sealed container .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 122.25 and a refractive index of 1.5194
Cellular Effects
It is known that the compound can induce systemic acquired resistance in plants through reactive oxygen species homeostasis and pathogenesis-related gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 86-87 °C/50 mmHg .
Metabolic Pathways
It is known that the compound can be used to enhance 2,3-butanediol production from glycerol in Bacillus subtilis .
Properties
IUPAC Name |
butane-2,3-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-3(5)4(2)6/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWSEEHCVDRRRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047089 | |
Record name | 2,3-Butanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
86.00 to 87.00 °C. @ 50.00 mm Hg | |
Record name | 2,3-Butanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; miscble in fat | |
Record name | 2,3-Butanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/493/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997 (20°) | |
Record name | 2,3-Butanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/493/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4532-64-3 | |
Record name | 2,3-Butanedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4532-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Butanedithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004532643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Butanedithiol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Butanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-2,3-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-BUTANEDITHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G298U39K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3-Butanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and some basic physical properties of 2,3-Butanedithiol?
A1: this compound has the molecular formula C4H10S2 and a molecular weight of 122.23 g/mol. While spectroscopic data isn't provided in the excerpts, it is known to exist in meso and DL forms. [] Further structural characterization, including spectroscopic data, can be found in dedicated chemical databases.
Q2: How is this compound synthesized?
A2: One method involves reacting 2,3-epoxybutane with thiourea to produce 2,3-cyclothiobutane, which then reacts with an aqueous sodium hydrosulfide solution to yield this compound. [] Another approach involves catalytic oxidation of 1,2-ethanedithiol or this compound with oxygen in the presence of a copper-amine catalyst, leading to co-cyclic(aromatic aliphatic disulfide) oligomers. []
Q3: What are the applications of this compound in food chemistry?
A3: this compound is recognized for its potent aroma, described as having the fragrance of meat or roasted meat. [, ] This characteristic makes it a valuable ingredient in the creation of meat flavorings for various food products.
Q4: How is this compound used in polymer chemistry?
A4: this compound serves as a building block for synthesizing co-cyclic(aromatic aliphatic disulfide) oligomers. [] These oligomers, when subjected to free radical ring-opening polymerization, produce linear, high-molecular-weight poly(aromatic aliphatic disulfide)s with varying glass transition temperatures. This property makes them versatile materials for diverse applications.
Q5: Can this compound be used to separate different molecules?
A5: Yes, the enantiomers of (±)-1,4-Dihydroxytricyclo[6.4.0.04,9]dodecane-7,10-dione can be resolved using optically active (-)-(2R,3R)-2,3-Butanedithiol. [] This is achieved by forming diastereomeric dithioacetals, which can then be separated chromatographically and further processed to obtain the pure enantiomers.
Q6: Are there any known applications of this compound in studying chirality?
A6: Yes, L(+)-2,3-Butanedithiol has been synthesized and utilized for resolving racemic carbonyl compounds. [] This highlights the compound's utility in chiral chemistry and its potential applications in asymmetric synthesis and related fields.
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